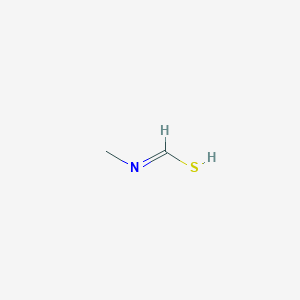

N-methylmethanimidothioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “N-methylmethanimidothioic acid” is known as Deleted in Colorectal Cancer (DCC). It is a glycoprotein with significant homology to the neural cell adhesion molecule and other related cell surface glycoproteins. DCC is a transmembrane phosphoprotein consisting of 1448 amino acids, with an extracellular domain of 1098 amino acids .

Méthodes De Préparation

DCC is typically prepared using recombinant DNA technology. The gene encoding DCC is cloned into an expression vector, which is then introduced into a suitable host cell line, such as human neuroblastoma cells (IMR-32). The cells are cultured under specific conditions to express the DCC protein, which is then purified using affinity chromatography .

Analyse Des Réactions Chimiques

DCC undergoes various biochemical reactions, including phosphorylation and glycosylation. These post-translational modifications are crucial for its function as a cell adhesion molecule. Common reagents used in these reactions include kinase enzymes for phosphorylation and glycosyltransferases for glycosylation .

Applications De Recherche Scientifique

DCC is extensively studied in the context of cancer research, particularly colorectal cancer. It is involved in cell adhesion and signaling pathways that regulate cell growth and differentiation. DCC expression is often reduced or absent in colorectal carcinomas, making it a potential biomarker for cancer diagnosis and prognosis . Additionally, DCC is studied for its role in neural development and axon guidance .

Mécanisme D'action

DCC functions as a receptor for netrin-1, a guidance cue that directs axon growth during neural development. Upon binding to netrin-1, DCC activates intracellular signaling pathways that regulate cytoskeletal dynamics and cell adhesion. This interaction is crucial for proper neural network formation .

Comparaison Avec Des Composés Similaires

Similar compounds to DCC include other cell adhesion molecules such as neural cell adhesion molecule (NCAM) and L1 cell adhesion molecule (L1CAM). While all these molecules are involved in cell adhesion and signaling, DCC is unique in its specific role in colorectal cancer and neural development .

Propriétés

IUPAC Name |

N-methylmethanimidothioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NS/c1-3-2-4/h2H,1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQNFDNQDVKVAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN=CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

75.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(2-oxo-1H-quinolin-4-yl)methyl]carbamate](/img/structure/B8231381.png)

![tert-butyl N-[(2R)-1-(2-fluorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B8231384.png)

![2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methoxy]acetic Acid](/img/structure/B8231463.png)

![(2S)-2-amino-4-[(2-hydroxyhydrazinyl)methylideneamino]butanoic acid;dihydrochloride](/img/structure/B8231465.png)